molecular formula C15H12FN3O3S B3016701 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate CAS No. 1396863-16-3

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate

Cat. No. B3016701
CAS RN: 1396863-16-3
M. Wt: 333.34
InChI Key: BQCCMHCXZFMAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It is widely used in scientific research for its ability to selectively inhibit mTOR, a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis Process : Various derivatives including 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones have been synthesized, providing insights into the complex synthesis processes of related compounds (Gurupadayya et al., 2008).

  • Pharmacological Evaluation : Certain compounds related to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate have been evaluated for anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities, highlighting their potential therapeutic uses (Gurupadayya et al., 2008).

Anticancer Properties

  • Cytotoxicity Against Cancer Cell Lines : Isoxazole derivatives of this compound have shown significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Kumbhare et al., 2014).

  • Mechanism of Action : The compound has been found to induce G2/M cell cycle arrest and apoptosis in cancer cells, particularly in the Colo205 cell line. This action is mediated through the activation of p53 and altering the balance of mitochondrial proteins (Kumbhare et al., 2014).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties : Related compounds have shown significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial potential (Mistry et al., 2006).

  • Structure-Activity Relationships : The specific substitutions and modifications on the benzothiazole and azetidinone moieties can significantly impact the antimicrobial potency, offering a pathway for the development of targeted antimicrobial agents (Mistry et al., 2016).

Antiviral and Pesticidal Activities

  • Antiviral Activity : Some derivatives containing the 6-fluorobenzothiazole moiety have demonstrated promising antiviral activities against tobacco mosaic virus, indicating potential applications in plant protection and virology research (Xie et al., 2017).

  • Pesticidal Activities : Derivatives of this compound have been evaluated for pesticidal activities, including mosquito larvicidal activity and effectiveness against phytopathogenic fungi, highlighting their potential in agricultural pest control (Choi et al., 2015).

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-8-4-12(18-22-8)14(20)21-10-6-19(7-10)15-17-11-3-2-9(16)5-13(11)23-15/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCCMHCXZFMAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.